3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a picolinamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide involves several steps. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as methanol or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common reagents and conditions used in these reactions include bases like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: This compound has a similar structure but with a methylamino group instead of a methylthio group.
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline: This compound has an aniline core instead of a picolinamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2S |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)10-11(16-8-4-5-8)9(17-3)6-7-13-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
OZHAJDGOPHVQGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)SC |
Origin of Product |
United States |
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